molecular formula C15H15Cl2N3O3S B2611557 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034273-22-6

2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2611557
CAS No.: 2034273-22-6
M. Wt: 388.26
InChI Key: SOILRVXDMLJIFD-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperidine ring, which is further substituted with a 2,5-dichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available starting materials. The 2,5-dichlorobenzenesulfonyl group is introduced via a sulfonylation reaction.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,5-dichlorobenzenesulfonyl)pyrrolidin-2-yl]oxy}pyrimidine: This compound features a pyrrolidine ring instead of a piperidine ring, which can affect its chemical properties and biological activity.

    2-{[1-(2,5-dichlorobenzenesulfonyl)morpholin-4-yl]oxy}pyrimidine: The presence of a morpholine ring introduces additional heteroatoms, potentially altering the compound’s reactivity and interactions with biological targets.

Uniqueness

2-{[1-(2,5-dichlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is unique due to the specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-11-4-5-13(17)14(9-11)24(21,22)20-8-1-3-12(10-20)23-15-18-6-2-7-19-15/h2,4-7,9,12H,1,3,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOILRVXDMLJIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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